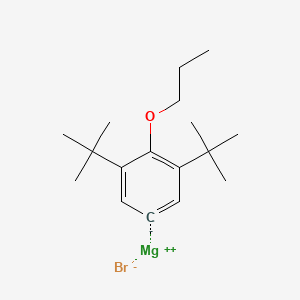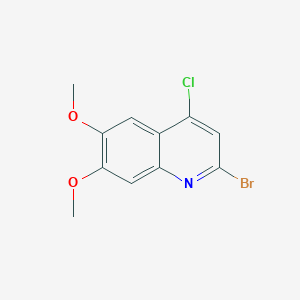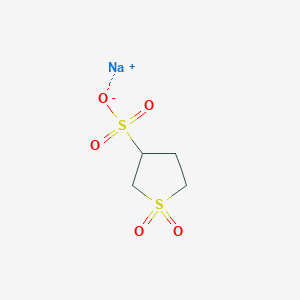
Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide is an organosulfur compound with the molecular formula C4H7NaO4S2. It is a derivative of tetrahydrothiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide typically involves the oxidation of tetrahydrothiophene. Common oxidizing agents used include hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure complete oxidation of the sulfur atom to form the sulfone group.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the initial oxidation of tetrahydrothiophene followed by neutralization with sodium hydroxide to form the sodium salt. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfonic acids.
Reduction: It can be reduced back to tetrahydrothiophene under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Tetrahydrothiophene.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: Investigated for its potential as a biological probe due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide involves its ability to act as an electrophile due to the presence of the sulfone group. This allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Sulfolane (Tetrahydrothiophene 1,1-dioxide): A similar compound used as a solvent in the chemical industry.
Dimethyl sulfone: Another sulfone compound with similar chemical properties but different applications.
Uniqueness: Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide is unique due to its sodium salt form, which enhances its solubility in water and makes it suitable for specific applications where other sulfones may not be as effective.
Propriétés
Formule moléculaire |
C4H7NaO5S2 |
|---|---|
Poids moléculaire |
222.2 g/mol |
Nom IUPAC |
sodium;1,1-dioxothiolane-3-sulfonate |
InChI |
InChI=1S/C4H8O5S2.Na/c5-10(6)2-1-4(3-10)11(7,8)9;/h4H,1-3H2,(H,7,8,9);/q;+1/p-1 |
Clé InChI |
XXCALQCZHWNHDO-UHFFFAOYSA-M |
SMILES canonique |
C1CS(=O)(=O)CC1S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
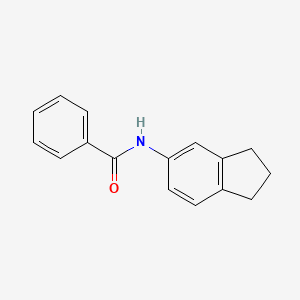
![(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14889375.png)
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)

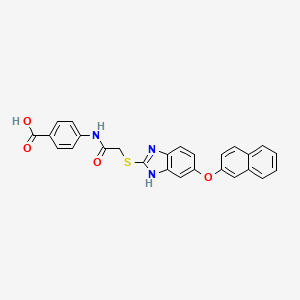
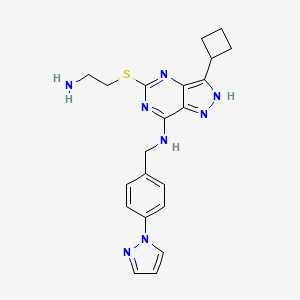
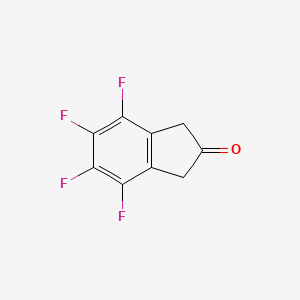
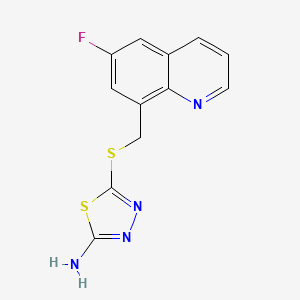
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
